Lipophilicity Differentiation: CAS 339024-70-3 Exhibits Higher Computed LogP than N-Methyl and N-Allyl Analogs
Among the five closest N-substituted analogs in the 5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide series, CAS 339024-70-3 (N-benzyl) exhibits the highest computed XLogP3-AA value of 3.8, compared to approximately 2.6 for the N-allyl analog (CAS 339024-76-9), approximately 2.1 for the N-methyl analog (CAS 339024-68-9), approximately 3.5 for the N-phenyl analog (CAS 339024-55-4), and approximately 4.1 for the N-(4-chlorophenyl) analog (CAS 339024-51-0) [1][2]. This places CAS 339024-70-3 as the second most lipophilic analog in the set, with only the 4-chlorophenyl analog being more lipophilic. The elevated logP of the N-benzyl derivative is attributable to the additional methylene spacer and the phenyl ring, which together increase hydrophobic surface area relative to methyl or allyl, while the absence of the para-chloro substituent on the N-aryl ring differentiates it from the 4-chlorophenyl analog [1].
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.8 (CAS 339024-70-3, N-benzyl) |
| Comparator Or Baseline | N-Allyl: XLogP3-AA ≈ 2.6; N-Methyl: ≈ 2.1; N-Phenyl: ≈ 3.5; N-(4-Chlorophenyl): ≈ 4.1 |
| Quantified Difference | CAS 339024-70-3 is 1.2 logP units more lipophilic than N-methyl, 0.3 units more than N-phenyl, and 0.3 units less than N-(4-chlorophenyl) analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability, protein binding, and metabolic clearance; the 1.2 logP differential versus the N-methyl analog translates to an approximately 16-fold difference in partition coefficient, making CAS 339024-70-3 a preferred candidate when higher membrane partitioning or hydrophobic pocket targeting is desired.
- [1] PubChem. Computed XLogP3-AA values for CID 1486015 (CAS 339024-70-3) and related analogs (CID records for CAS 339024-76-9, 339024-68-9, 339024-55-4, 339024-51-0). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-29). View Source
- [2] Cheng, T., et al. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Journal of Chemical Information and Modeling, 47(6), 2140–2148. (Methodology underlying XLogP3 algorithm.) View Source
